8-Ethoxynaphthalene-1-carboxylic acid

Catalog No.
S15959044
CAS No.
54245-15-7
M.F
C13H12O3
M. Wt
216.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Ethoxynaphthalene-1-carboxylic acid

CAS Number

54245-15-7

Product Name

8-Ethoxynaphthalene-1-carboxylic acid

IUPAC Name

8-ethoxynaphthalene-1-carboxylic acid

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C13H12O3/c1-2-16-11-8-4-6-9-5-3-7-10(12(9)11)13(14)15/h3-8H,2H2,1H3,(H,14,15)

InChI Key

DXJSXIVXVHLZJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=CC=C2)C(=O)O

8-Ethoxynaphthalene-1-carboxylic acid is an aromatic compound characterized by the presence of both an ethoxy group and a carboxylic acid functional group attached to a naphthalene ring. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of 8-ethoxynaphthalene-1-carboxylic acid is C_{12}H_{12}O_3, and it features a naphthalene backbone, which contributes to its chemical stability and reactivity.

Typical of carboxylic acids and aromatic compounds:

  • Esterification: It can react with alcohols to form esters in the presence of acid catalysts. This reaction is significant for synthesizing various derivatives useful in pharmaceuticals and fragrances .
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 8-ethoxynaphthalene, which may have different properties and applications .
  • Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic substitution reactions, allowing for further functionalization at various positions on the ring .

Several methods exist for synthesizing 8-ethoxynaphthalene-1-carboxylic acid:

  • Direct Carboxylation: Naphthalene can be carboxylated using carbon dioxide in the presence of a suitable catalyst, followed by the introduction of the ethoxy group through etherification reactions .
  • Ester Hydrolysis: Starting from an ethyl ester of naphthalene-1-carboxylic acid, hydrolysis can yield 8-ethoxynaphthalene-1-carboxylic acid under acidic or basic conditions .
  • Functional Group Transformations: Existing naphthalene derivatives can be modified through various functional group transformations to introduce the ethoxy and carboxylic acid functionalities .

8-Ethoxynaphthalene-1-carboxylic acid has potential applications in several areas:

  • Pharmaceuticals: Its structural features may contribute to bioactivity, making it a candidate for drug development.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactive functional groups.
  • Material Science: Compounds like this may be explored for use in polymers or as additives due to their thermal stability and reactivity.

Several compounds share structural similarities with 8-ethoxynaphthalene-1-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Naphthoic AcidNaphthalene ring with a carboxylic acid groupSimpler structure without ethoxy substitution
2-Ethoxybenzoic AcidEthoxy group on a benzoic acid structureDifferent aromatic system (benzene vs. naphthalene)
1-HydroxynaphthaleneHydroxyl group on naphthaleneExhibits different biological activity patterns
6-EthoxynaphthaleneEthoxy group at position 6 on naphthaleneVariation in reactivity compared to position 8

The uniqueness of 8-ethoxynaphthalene-1-carboxylic acid lies in its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.078644241 g/mol

Monoisotopic Mass

216.078644241 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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